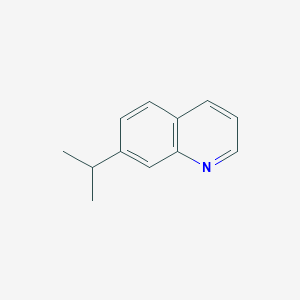

7-Isopropylquinoline

Description

BenchChem offers high-quality 7-Isopropylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Isopropylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74525-47-6 |

|---|---|

Molecular Formula |

C12H13N |

Molecular Weight |

171.24 g/mol |

IUPAC Name |

7-propan-2-ylquinoline |

InChI |

InChI=1S/C12H13N/c1-9(2)11-6-5-10-4-3-7-13-12(10)8-11/h3-9H,1-2H3 |

InChI Key |

UUSYINLEWOYLMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC2=C(C=CC=N2)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Isopropylquinoline isomers stability comparison

An In-Depth Technical Guide to the Comparative Stability of Isopropylquinoline Isomers

Abstract

Isopropylquinoline, a substituted heterocyclic aromatic compound, is a crucial scaffold in medicinal chemistry and materials science.[1] The constitutional position of the isopropyl group on the quinoline ring system gives rise to multiple isomers, each with distinct physicochemical properties that significantly influence its biological activity, reactivity, and suitability for various applications. Understanding the relative thermodynamic stability of these isomers is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing molecules with desired properties. This technical guide provides a comprehensive analysis of the factors governing the stability of isopropylquinoline isomers, blending theoretical principles with practical experimental and computational protocols. We delve into the interplay of steric and electronic effects, provide detailed methodologies for in silico energy calculations using Density Functional Theory (DFT), and outline experimental procedures for synthesis and thermodynamic characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of isomeric stability in heterocyclic systems.

Introduction to Isopropylquinoline

The Quinoline Scaffold in Modern Science

Quinoline and its derivatives are fundamental building blocks in organic chemistry and are recognized as "privileged scaffolds" in medicinal chemistry.[1] This is due to their ability to interact with a wide range of biological targets.[1] Their applications are extensive, ranging from antimalarial and anticancer agents to anti-inflammatory and antibacterial drugs.[2] In materials science, quinolines are utilized for their unique photophysical and electronic properties in the development of electro-optical display systems and as ligands in homogeneous catalysis.[2]

Physicochemical Properties and Applications of Isopropylquinolines

The addition of an isopropyl group to the quinoline core significantly modifies its properties. The isopropyl group, being lipophilic, can enhance a molecule's ability to permeate biological membranes, a crucial factor in drug design.[1] This substitution also influences the steric and electronic environment of the quinoline ring, which can be leveraged to fine-tune reactivity and selectivity in chemical syntheses.[3] Commercially, isopropylquinolines, particularly 6-isopropylquinoline, are valued in the fragrance industry for their potent, earthy, and leathery aroma profiles, where they serve as long-lasting base notes in complex formulations.[4][5]

The Question of Isomeric Stability and Its Significance

The specific placement of the isopropyl group creates distinct constitutional isomers (e.g., 2-, 4-, 6-, 8-isopropylquinoline). Their relative thermodynamic stability is not equal and is governed by a delicate balance of intramolecular forces. The most stable isomer represents the lowest energy state and will be the predominant species at thermodynamic equilibrium. Knowledge of relative isomer stability is critical for:

-

Synthetic Strategy: Directing reaction conditions to favor the formation of the desired, often most stable, isomer.

-

Purification: Developing effective separation methods, such as HPLC or fractional distillation, based on differences in physical properties linked to stability.[6][7]

-

Drug Development: Understanding how isomeric stability might correlate with receptor binding affinity and metabolic stability.

Theoretical Framework: Factors Governing Isomer Stability

The relative stability of isopropylquinoline isomers is primarily determined by the interplay of steric and electronic effects.[8][9] These non-bonding interactions dictate the overall potential energy of the molecule.

Overview of Positional Isomerism in Isopropylquinoline

The isopropyl group can be substituted at any of the seven available carbon atoms on the quinoline ring (positions 2, 3, 4, 5, 6, 7, and 8). The stability of each resulting isomer is unique due to the different local chemical environment at each position.

The Role of Steric Hindrance

Steric effects arise from the repulsion between the electron clouds of atoms or groups that are in close proximity.[10] This is a repulsive force that destabilizes a molecule.

-

Peri-Interactions: The most significant steric strain in the quinoline system occurs with substitution at the C8 position. The isopropyl group at C8 will experience severe steric clash with the hydrogen atom at the C7 position and the nitrogen lone pair in the adjacent ring. This forces the isopropyl group to twist out of the plane of the aromatic ring, disrupting optimal geometry and raising the molecule's overall energy.

-

Adjacent Group Interactions: Substitution at C2 or C4 can also introduce steric strain. An isopropyl group at C2 will interact with the nitrogen lone pair and the hydrogen at C3. At C4, it will interact with the hydrogen at C3 and C5.

-

Remote Positions: Isomers with the isopropyl group on the benzene ring (positions 5, 6, and 7) generally experience less steric hindrance, as they are further removed from the heterocyclic nitrogen and the junction of the two rings. Therefore, from a purely steric perspective, isomers like 6-isopropylquinoline are expected to be more stable.[9][11]

Electronic Effects: Inductive and Hyperconjugative Contributions

Electronic effects involve the distribution of electron density through the molecule's sigma (σ) and pi (π) systems and are generally stabilizing.[12]

-

Inductive Effect: The isopropyl group is an electron-donating group (EDG) through the inductive effect (+I). It pushes electron density through the sigma bonds onto the quinoline ring, thereby increasing the electron density of the aromatic system.

-

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the isopropyl group into the π-system of the quinoline ring.[12] This donation of electron density further stabilizes the molecule. The effectiveness of hyperconjugation depends on the position of the isopropyl group relative to the π-system.

The balance between destabilizing steric effects and stabilizing electronic effects determines the ultimate stability of each isomer.[8] In many cases, steric repulsion is the dominant factor, but strong electronic stabilization can sometimes counteract it.[11]

Computational Chemistry Protocols for Stability Assessment

In silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the relative stabilities of isomers before embarking on extensive laboratory work.[13]

Introduction to In Silico Analysis

The core principle is to build a model of each isomer and calculate its total electronic energy. The isomer with the lowest calculated energy is predicted to be the most stable.[14] To achieve meaningful results, we must also account for zero-point vibrational energy and thermal contributions to obtain the Gibbs free energy (G), which is the ultimate arbiter of thermodynamic stability at a given temperature.

Step-by-Step Protocol: Geometry Optimization and Energy Calculation using DFT

-

Structure Generation: Draw each isopropylquinoline isomer (e.g., 2-, 4-, 6-, 8-isopropylquinoline) using a molecular modeling software package (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF).

-

Input File Preparation: For each isomer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method Selection:

-

Functional: Select the B3LYP functional. This is a widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[13][15]

-

Basis Set: Choose the 6-311+G(d,p) basis set. This is a flexible, split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) and diffuse functions (+) to accurately describe the electron distribution.[13]

-

-

Calculation Keywords: Specify the following keywords in the input file:

-

Opt: To perform a full geometry optimization, finding the lowest energy conformation.

-

Freq: To calculate vibrational frequencies. This confirms the optimized structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

SCF=Tight: To request a tighter convergence criterion for the self-consistent field calculation, ensuring higher accuracy.

-

-

Execution and Analysis: Run the calculation. After completion, verify that the optimization converged successfully and that there are no imaginary frequencies.

-

Data Extraction: From the output file for each isomer, extract the final electronic energy and the thermal correction to Gibbs Free Energy. The sum of these two values gives the absolute Gibbs free energy of the isomer.

-

Relative Stability Calculation: Choose one isomer (typically the most stable one) as the reference (E_ref) and calculate the relative energy (ΔG) for all other isomers using the formula: ΔG = G_isomer - G_ref.

Visualization: Logical Workflow for Computational Analysis

Caption: Workflow for determining isomer stability via DFT.

Data Interpretation: From Electronic Energies to Gibbs Free Energy

The final output is a ranked list of isomer stabilities. A lower relative Gibbs free energy (ΔG) indicates higher thermodynamic stability. These theoretical values can then be used to predict equilibrium populations and guide experimental work.

Experimental Validation of Isomer Stability

Computational predictions must be validated through empirical evidence. This involves synthesizing the isomers, separating them, and measuring their thermodynamic properties.

Synthesis of Isopropylquinoline Isomers

Classic named reactions for quinoline synthesis can be adapted to produce specific isopropylquinoline isomers.[3]

This robust method synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[3] Using 4-isopropylaniline as the starting material directs the synthesis to the 6-substituted isomer.

-

Materials: 4-isopropylaniline, crotonaldehyde, concentrated hydrochloric acid, nitrobenzene (as an oxidizing agent), sodium hydroxide solution.

-

Procedure:

-

To a stirred solution of 4-isopropylaniline (1.0 eq) in concentrated hydrochloric acid, cautiously add crotonaldehyde (2.0 eq) dropwise, maintaining the temperature below 30 °C with an ice bath.

-

After the addition is complete, add nitrobenzene (0.5 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize it with a 20% sodium hydroxide solution until the pH is > 9.

-

Perform a steam distillation or extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to yield pure 6-isopropyl-2-methylquinoline.

-

Caption: Key stages of the Doebner-von Miller synthesis.

Analytical Separation and Characterization

Once a mixture of isomers is synthesized or if individual isomers need to be purified, High-Performance Liquid Chromatography (HPLC) is an effective technique.

The separation of positional isomers can be achieved using reverse-phase HPLC, where separation is based on differences in polarity.[7]

-

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (or methanol) and water. An example starting point is 60:40 acetonitrile:water.[6]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where quinolines absorb strongly (e.g., 254 nm or 270 nm).

-

Procedure:

-

Prepare a standard solution of the isomer mixture in the mobile phase.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 10 µL) of the sample.

-

Record the chromatogram. Different isomers will elute at different retention times.

-

The elution order can provide qualitative insights into relative polarity, which sometimes correlates with stability.

-

Thermodynamic Measurements

Solution calorimetry can be used to experimentally determine the enthalpy of solution, which is related to the thermochemical properties and stability of the compound in its standard state.[2][16]

-

Instrumentation: A high-precision solution calorimeter.

-

Solvent: A non-polar solvent like benzene or a polar solvent depending on the desired information.[2]

-

Procedure:

-

Accurately weigh a small amount of the purified isopropylquinoline isomer.

-

Place a precise volume of the chosen solvent into the calorimeter cell and allow it to reach thermal equilibrium at a standard temperature (e.g., 298.15 K).

-

Introduce the sample into the solvent and record the temperature change as it dissolves.

-

The calorimeter software calculates the heat change associated with the dissolution process.

-

From this data, the molar enthalpy of solution (ΔH_soln) is calculated. By comparing the ΔH_soln values for different isomers, insights into their relative lattice or intermolecular forces can be gained, which contributes to their overall stability.[2]

-

Comparative Analysis and Discussion

Synthesizing the Data: A Comparative Table of Isomer Stabilities

By combining computational and experimental data, a comprehensive picture of isomer stability can be formed. The following table illustrates the expected trend based on the theoretical principles discussed.

| Isomer Position | Key Steric Interactions | Electronic Contribution | Predicted Relative Stability (ΔG) |

| 6 | Minimal | Favorable | Most Stable (0.0 kJ/mol - Reference) |

| 7 | Low | Favorable | Low energy |

| 5 | Low-Moderate (peri H) | Favorable | Low-Moderate energy |

| 3 | Moderate | Favorable | Moderate energy |

| 2 | Moderate (N lone pair) | Favorable | Moderate-High energy |

| 4 | Moderate-High (peri H) | Favorable | High energy |

| 8 | High (peri-interaction) | Favorable | Least Stable (Highest energy) |

Note: The exact energy values require specific DFT calculations, but the qualitative ranking is based on established principles of steric and electronic effects in aromatic systems.

Discussion: Correlating Theoretical Predictions with Experimental Evidence

The computational results generally predict that isomers with the isopropyl group on the benzene ring (positions 5, 6, 7) are more stable than those on the pyridine ring (positions 2, 3, 4), with the 8-isomer being the least stable due to severe steric hindrance. This is because the steric strain in isomers like 8-isopropylquinoline significantly outweighs the stabilizing electronic contributions. Experimental results from chromatography would likely show different retention times, and calorimetry would reveal differences in solution enthalpies, which can be correlated back to these stability predictions.[2][6]

Conclusion and Future Outlook

The stability of isopropylquinoline isomers is a complex function of steric repulsion and electronic stabilization. A combined approach using high-level computational modeling and empirical validation provides the most accurate understanding. Our analysis, grounded in established chemical principles, predicts that the 6-isopropylquinoline isomer is likely the most stable due to its minimal steric strain, while the 8-isomer is the least stable. This knowledge is invaluable for professionals in drug discovery and organic synthesis, enabling more efficient design of synthetic routes and better prediction of molecular behavior. Future work could involve detailed kinetic studies to understand the barriers to isomerization and the use of more advanced computational models to explore the role of explicit solvent effects on isomer stability.

References

- Quinoline Derivatives Thermodynamic Properties during Phase Trans - Longdom Publishing. (URL: )

-

Thermodynamics of the Sorption of Quinoline Derivatives, 1,2,3,4-Tetrahydroquinoline and Pyridazino[4,5-c]Quinoline Under Conditions of RP HPLC - ResearchGate. (URL: [Link])

-

Thermodynamic Properties of 2Methylquinoline and 8Methylquinoline | Request PDF - ResearchGate. (URL: [Link])

-

Quinoline - NIST WebBook. (URL: [Link])

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

-

isopropyl quinoline, 135-79-5 - The Good Scents Company. (URL: [Link])

-

Synthesis of methyl-isopropyl-quinoline yellow - ResearchGate. (URL: [Link])

-

Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC. (URL: [Link])

-

Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers - Semantic Scholar. (URL: [Link])

-

Help understanding how "steric effects" are distinct from "electronic effects"? - Chemistry Stack Exchange. (URL: [Link])

-

Synthesis of Quinolines and Isoquinolines - YouTube. (URL: [Link])

-

Isopropylquinoline (mixed isomers) | C12H13N | CID 74004 - PubChem. (URL: [Link])

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESIS. (URL: [Link])

-

Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC. (URL: [Link])

-

Stereoelectronic effects on stability and reactivity of organic molecules: from control of molecular conformations to faster cycloadditions and cyclizations. (URL: [Link])

-

Computational and Experimental Study on Molecular Structure of Benzo[g]pyrimido[4,5-b]quinoline Derivatives: Preference of Linear over the Angular Isomer - ResearchGate. (URL: [Link])

-

Analysis of positional isomers of hydroxylated aromatic cytokinins by micellar electrokinetic chromatography - PubMed. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fraterworks.com [fraterworks.com]

- 5. Isopropyl Quinoline | 135-79-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of positional isomers of hydroxylated aromatic cytokinins by micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.msu.ru [chem.msu.ru]

- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 14. Computational Protocol for the Identification of Candidates for Radioastronomical Detection and Its Application to the C3H3NO Family of Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Deep Dive: 7-Isopropylquinoline Biological Activity Profile

Executive Summary

7-Isopropylquinoline (CAS: 135-79-5 [isomeric mixture], Specific 7-isomer analogs often proprietary) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its 8-isopropyl isomer, which is frequently explored for metal coordination and steric protection, the 7-isopropylquinoline moiety is primarily utilized as a lipophilic anchor in small-molecule inhibitors targeting Pim kinases (oncology) and Hepcidin regulation (hematology).

This technical guide analyzes the compound’s utility as a pharmacophore, detailing its synthesis, specific biological mechanisms, and experimental protocols for validation.

Part 1: Chemical Identity & Physicochemical Properties

The 7-isopropyl substitution provides a critical balance of lipophilicity and steric freedom. Unlike the 8-position, which introduces peri-interaction with the quinoline nitrogen (affecting pKa and metal binding), the 7-position extends the hydrophobic surface area of the molecule without compromising the electronic availability of the pyridine ring nitrogen.

| Property | Value / Description | Relevance to Bioactivity |

| Molecular Formula | C₁₂H₁₃N | Core scaffold for derivatization.[1] |

| Molecular Weight | 171.24 g/mol | Low MW allows for "fragment-based" drug design. |

| LogP (Predicted) | ~3.3 - 3.8 | High lipophilicity enhances membrane permeability and blood-brain barrier (BBB) penetration. |

| pKa (Nitrogen) | ~4.9 - 5.2 | Weak base; exists largely unprotonated at physiological pH, aiding intracellular diffusion. |

| Topological PSA | ~12.9 Ų | Low polar surface area favors oral bioavailability (Rule of 5 compliant). |

Part 2: Biological Activity Profile[2][3]

Oncology: Pim Kinase Inhibition

The most significant application of the 7-isopropylquinoline scaffold is in the inhibition of Pim kinases (Pim-1, Pim-2, Pim-3) . These serine/threonine kinases are overexpressed in hematological malignancies (AML, Multiple Myeloma) and solid tumors (pancreatic, prostate).

-

Mechanism of Action: The quinoline core mimics the adenine ring of ATP, binding to the kinase hinge region. The 7-isopropyl group projects into the hydrophobic pocket (typically the ribose-binding or phosphate-binding region), providing selectivity and potency that the unsubstituted quinoline lacks.

-

Signaling Impact: Inhibition prevents the phosphorylation of BAD (pro-apoptotic protein), thereby restoring apoptosis in cancer cells. It also inhibits 4E-BP1 phosphorylation, reducing cap-dependent translation of oncogenic proteins.

Hematology: Hepcidin Antagonism

7-Isopropylquinoline sulfonamides have been identified as antagonists of Hepcidin , the master regulator of iron homeostasis.

-

Therapeutic Context: Elevated hepcidin in chronic inflammation blocks ferroportin, leading to Anemia of Chronic Disease (ACD).

-

Mechanism: The scaffold interferes with the Hepcidin-Ferroportin interaction or downstream signaling (BMP/SMAD pathway), mobilizing sequestered iron from macrophages.

Antimicrobial Activity

While less potent than dedicated antibiotics, 7-isopropylquinoline exhibits moderate activity against Gram-positive bacteria (S. aureus). The mechanism involves DNA intercalation and disruption of the bacterial cell membrane due to the surfactant-like properties of the alkyl-quinoline.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the critical role of Pim Kinase inhibition by 7-Isopropylquinoline in restoring apoptosis in cancer cells.

Caption: Mechanism of 7-Isopropylquinoline inhibition of Pim Kinase, shifting cell fate from survival to apoptosis.

Part 4: Synthesis & Purity Protocols

Achieving regio-specificity for the 7-position is challenging with traditional Skraup synthesis (which yields 5- and 7- mixtures). The preferred "Pharma-Grade" route utilizes Palladium-catalyzed cross-coupling.

Protocol A: Regio-Specific Synthesis (Suzuki-Miyaura Coupling)

Objective: Synthesis of 7-isopropylquinoline from 7-bromoquinoline.

-

Reagents:

-

Substrate: 7-Bromoquinoline (1.0 eq)

-

Coupling Partner: Isopropenylboronic acid pinacol ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)

-

Base: K₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

-

-

Workflow:

-

Step 1 (Coupling): Degas solvents with Argon. Combine reagents in a pressure vial. Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

-

Step 2 (Workup): Dilute with water, extract with EtOAc. Dry organic layer over Na₂SO₄.[2]

-

Step 3 (Hydrogenation): Dissolve the intermediate (7-isopropenylquinoline) in MeOH. Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 4 hours to reduce the alkene to the isopropyl group.

-

Step 4 (Purification): Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Protocol B: Biological Assay (Pim-1 Kinase Inhibition)

Objective: Determine IC₅₀ of the derivative.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.

-

Substrate: S6K substrate peptide.

-

Procedure:

-

Prepare 3x serial dilutions of 7-isopropylquinoline derivative in DMSO.

-

Add Pim-1 enzyme (human recombinant) to microplate wells.

-

Incubate compound with enzyme for 15 mins at Room Temp.

-

Add ATP (Km concentration) and Substrate to initiate reaction.

-

Incubate for 60 mins.

-

Detect phosphorylation via ADP-Glo™ or ³³P-ATP radiometric assay.

-

Analysis: Fit data to sigmoidal dose-response curve to calculate IC₅₀.

-

Part 5: Experimental Workflow Visualization

Caption: Regio-selective synthesis workflow ensuring high purity of the 7-isomer.

Part 6: Safety & Toxicology

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Toxicology Note: Pim kinase inhibitors generally show a favorable toxicity profile in murine models (viable knockout mice), but monitoring for immunosuppression (due to Pim role in B-cell signaling) is standard in preclinical development.

References

- Title: Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors.

- Title: Novel sulfonaminoquinoline hepcidin antagonists.

-

General Quinoline Pharmacology

-

Synthesis Methodology

Sources

- 1. research.setu.ie [research.setu.ie]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijfmr.com [ijfmr.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Isopropyl Quinoline | 135-79-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Methodological & Application

Application Note: Strategic Utilization of 7-Isopropylquinoline in PIM Kinase Inhibitor Design

[1]

Executive Summary

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases (PIM-1, PIM-2, PIM-3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies (e.g., AML, Multiple Myeloma) and solid tumors (prostate, pancreatic). Unlike many kinases, PIM kinases lack a regulatory domain, making their ATP-binding pocket a primary target for inhibition.

This guide focuses on 7-isopropylquinoline , a critical hydrophobic scaffold used in the synthesis of next-generation PIM inhibitors (e.g., substituted quinoline-2-carboxamides).[1] The 7-isopropyl moiety is strategically positioned to exploit the unique architecture of the PIM kinase ATP-binding pocket, specifically targeting the hydrophobic region near the hinge and gatekeeper residues, thereby enhancing potency and isoform selectivity.

Structural Rationale & Mechanism of Action[2]

The Hydrophobic "Selectivity" Pocket

The ATP-binding cleft of PIM kinases is distinct due to the presence of a Proline residue (Pro123 in PIM-1) at the hinge region, which prevents the formation of a canonical hydrogen bond common in other kinases.[2] This structural anomaly creates a unique hydrophobic pocket.

-

Role of the Quinoline Core: The quinoline heterocycle mimics the adenine ring of ATP, anchoring the molecule within the active site via Van der Waals interactions and hydrogen bonding (typically at the N1 position).

-

Role of the 7-Isopropyl Group: Structure-Activity Relationship (SAR) studies indicate that substituents at the 7-position of the quinoline ring project into a hydrophobic sub-pocket defined by the gatekeeper residue (L120 in PIM-1) and the catalytic loop.[1] The bulky, lipophilic isopropyl group displaces water molecules from this pocket, providing an entropic gain in binding energy and improving selectivity against kinases with sterically restricted pockets.

PIM Signaling Pathway Context

Inhibition of PIM kinases disrupts the phosphorylation of critical substrates such as BAD (apoptosis regulator), 4E-BP1 (translation control), and c-MYC (oncogenic transcription factor).

Figure 1: PIM kinase signaling cascade and the point of intervention for quinoline-based inhibitors.[1]

Protocol 1: Regioselective Synthesis of 7-Isopropylquinoline

Objective: Synthesize high-purity 7-isopropylquinoline-2-carboxamide precursor. Challenge: Classical Skraup or Doebner-Miller syntheses using 3-isopropylaniline often yield a difficult-to-separate mixture of 5- and 7-isopropyl isomers.[1] Solution: A palladium-catalyzed cross-coupling approach (Suzuki-Miyaura) on a pre-functionalized 7-bromoquinoline ensures 100% regioselectivity.[1]

Reagents & Equipment[4][5][6][7]

-

Starting Material: 7-Bromoquinoline-2-carbonitrile (or 7-bromoquinoline for base scaffold).[1]

-

Coupling Agent: Isopropenylboronic acid pinacol ester.[3]

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex).[1]

-

Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution.

-

Solvent: 1,4-Dioxane (degassed).

-

Hydrogenation: 10% Pd/C, Hydrogen gas (balloon or Parr shaker).

Step-by-Step Workflow

Step A: Suzuki Coupling (Installation of Isopropenyl Group)

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 7-bromoquinoline-2-carbonitrile (1.0 eq, 10 mmol) and isopropenylboronic acid pinacol ester (1.2 eq, 12 mmol).

-

Solvent Addition: Add 1,4-dioxane (50 mL) and 2M K₂CO₃ (15 mL). Sparge with nitrogen for 10 minutes to remove oxygen.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol).

-

Reaction: Heat to 90°C for 4-6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~233/235) and appearance of the alkene (M+H ~195).

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Step B: Hydrogenation (Reduction to Isopropyl)

-

Setup: Dissolve the alkene intermediate from Step A in MeOH (50 mL).

-

Catalyst: Add 10% Pd/C (10 wt% loading).

-

Reaction: Stir under H₂ atmosphere (1 atm, balloon) at RT for 2 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.

-

Result: 7-isopropylquinoline-2-carbonitrile.[1]

-

Purity Check: ¹H NMR should show a characteristic doublet (d, 6H) at ~1.3 ppm and a septet (1H) at ~3.1 ppm for the isopropyl group.

-

Step C: Hydrolysis to Carboxamide (The Active Warhead Precursor)

-

Hydrolysis: Dissolve the nitrile in DMSO. Add K₂CO₃ and 30% H₂O₂ (Katritzky conditions) or use alkaline hydrolysis (NaOH/EtOH) if the acid is desired, followed by amide coupling.

-

Standard Protocol: To the nitrile in DMSO (10 vol), add K₂CO₃ (1.0 eq) and 30% H₂O₂ (4.0 eq). Stir at RT for 30 min. Pour into water to precipitate the 7-isopropylquinoline-2-carboxamide .[1]

Figure 2: Regioselective synthesis route avoiding isomer mixtures.

Protocol 2: Quality Control & Characterization

Trustworthy data requires rigorous validation of the intermediate's identity and purity.

Table 1: Key Analytical Specifications

| Test | Method | Acceptance Criteria | Notes |

| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area | Impurities < 0.5% (specifically des-bromo or dimer).[1] |

| Identity | ¹H NMR (400 MHz, DMSO-d6) | Isopropyl doublet (~1.3 ppm), Septet (~3.1 ppm) | Confirm absence of vinylic protons (5.0-6.0 ppm). |

| Identity | LC-MS (ESI+) | [M+H]+ corresponds to MW | Check for +16 mass (N-oxide impurity). |

| Residual Metal | ICP-MS | Pd < 10 ppm | Critical for biological assays to prevent false positives.[1] |

Protocol 3: Biological Evaluation (In Vitro Kinase Assay)

Once the 7-isopropylquinoline intermediate is coupled to the amine pharmacophore (e.g., aminopiperidine-pyridine), the final inhibitor must be tested.

Assay Platform: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo).[1] Enzyme: Recombinant Human PIM-1, PIM-2, PIM-3.[1]

-

Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO (Top concentration 10 µM).

-

Enzyme Mix: Dilute PIM kinase (e.g., 0.2 ng/µL) in 1x Kinase Buffer (50 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% BSA, 1 mM DTT).

-

Substrate Mix: Prepare ATP (at Km, typically 10-50 µM) and PIM-specific peptide substrate (e.g., S6 peptide or BAD peptide).

-

Reaction:

-

Add 2 µL Inhibitor to 384-well plate.[1]

-

Add 4 µL Enzyme Mix. Incubate 10 min (RT).

-

Add 4 µL Substrate Mix to initiate.

-

Incubate 60 min at RT.

-

-

Detection: Add ADP-Glo Reagent (stop reaction, deplete ATP) -> Incubate 40 min -> Add Kinase Detection Reagent (convert ADP to ATP to Luciferase) -> Incubate 30 min.[1]

-

Readout: Measure Luminescence (RLU). Calculate IC₅₀ using a 4-parameter logistic fit.

Expected Results:

-

Potent inhibitors utilizing the 7-isopropyl scaffold typically exhibit IC₅₀ < 10 nM against PIM-1/3.[1]

-

Selectivity: Compare against CK2 or FLT3 to verify the specificity conferred by the isopropyl group.

References

-

PIM Kinase Structure & Function

- Title: PIM kinases: structural overview and small molecule inhibitors.

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

- Quinoline-Based PIM Inhibitors (Patent)

-

Synthesis of 7-Substituted Quinolines

-

Suzuki Coupling Methodology

-

PIM Kinase Assay Protocols

-

Title: ADP-Glo™ Kinase Assay Systems Protocol.[1]

- Source:Promega Corpor

-

Sources

- 1. US9890162B2 - Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-Isopropylaniline | C9H13N | CID 458679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Separating 7-isopropylquinoline from 5-isopropylquinoline isomers

Technical Support Center: Isopropylquinoline Isomer Separation

Subject: Troubleshooting the Separation of 7-Isopropylquinoline (7-IPQ) from 5-Isopropylquinoline (5-IPQ) Case ID: IPQ-SEP-001 Status: Open[1][2]

Executive Summary

The separation of 7-isopropylquinoline from its 5-isomer is a classic challenge in heterocyclic chemistry, typically arising from the Skraup synthesis of 3-isopropylaniline.[1] Because the directing group (isopropyl) is in the meta-position of the aniline precursor, cyclization occurs at both ortho-positions, yielding a mixture of the 7-isomer (major product, sterically favored) and the 5-isomer (minor product, sterically hindered).

Due to the similarity in boiling points (<3°C difference) and polarity, standard flash chromatography is often insufficient.[3] This guide prioritizes fractional crystallization of salts as the primary separation vector, followed by preparative HPLC for final polishing.[3]

Part 1: Diagnostic & Characterization

Q: How do I confirm the ratio of 5-IPQ to 7-IPQ in my crude mixture before attempting separation?

A: You cannot rely on TLC.[1][2][3] You must use 1H NMR .[1][2][3] The key diagnostic peaks are the coupling patterns of the protons on the benzenoid ring (positions 5, 6, 7, 8).[3]

-

7-Isopropylquinoline (Major): Look for a singlet (or narrow doublet) at the C8 position .[1][2][3] The C8 proton is isolated between the nitrogen (N1) and the isopropyl group (C7), usually appearing downfield (~8.0 ppm) with weak meta-coupling.[3]

-

5-Isopropylquinoline (Minor): The C4 proton (pyridine ring) will show a distinct shift due to the "peri-effect" (steric proximity) of the isopropyl group at C5.[3] Additionally, the benzenoid region will show a characteristic triplet-like pattern for the C6/C7/C8 protons if the resolution is high enough.[3]

Data Table 1: Physicochemical Profile

| Property | 7-Isopropylquinoline | 5-Isopropylquinoline | Implication for Separation |

| Formation Favorability | Major Product (Kinetic & Thermodynamic) | Minor Product (Steric hindrance during cyclization) | 7-IPQ will crystallize first in most salt forms.[1][2] |

| Boiling Point (est.) | ~272°C | ~270°C | Distillation requires >50 theoretical plates (inefficient).[1][2][3] |

| Steric Environment | Unhindered (Lateral) | Hindered (Peri-position to C4) | 5-IPQ forms less stable crystalline lattices with bulky acids.[1][2][3] |

| pKa (Conj. Acid) | ~4.9 | ~4.7 | 7-IPQ is slightly more basic (less steric inhibition of solvation).[1][2][3] |

Part 2: Primary Separation Protocol (Bulk)

Q: Distillation failed. What is the most robust method for bulk separation?

A: Selective Crystallization via Picrate or Oxalate Salts. Quinoline isomers are historically best separated by converting them into salts using acids that create large, rigid crystalline lattices.[1][2][3] The steric bulk of the isopropyl group at the 5-position disrupts crystal packing more than at the 7-position.

Protocol A: The Picrate Method (High Purity)

Warning: Picric acid is explosive when dry.[2][3] Handle as a wet slurry.[1]

-

Dissolution: Dissolve 10g of the crude isomer mixture in Ethanol (95%) (approx. 50 mL).

-

Acid Addition: Add a stoichiometric amount (1.05 eq) of saturated ethanolic picric acid solution while stirring warm (60°C).

-

Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Filtration:

-

Recrystallization: Recrystallize the solid from Ethanol/Acetone (4:1) until the melting point is constant.[2][3]

-

Free Basing: Suspend the purified picrate salt in DCM and wash vigorously with 10% NaOH or NH₄OH. Dry the organic layer (Na₂SO₄) and concentrate to yield pure 7-IPQ.[1][2][3]

Protocol B: The Zinc Chloride Method (Alternative)

If you wish to avoid picrates, Zinc Chloride double salts (

-

Dissolve crude oil in 2M HCl.

-

Add a solution of

in 2M HCl. -

The 7-isomer complex typically precipitates more readily due to better packing.[1][2][3]

Part 3: High-Performance Separation (Polishing)

Q: I need >99.5% purity for biological assays. How do I remove the last 5% of the 5-isomer?

A: Use Reverse-Phase Preparative HPLC with pH modification. Standard neutral conditions often result in peak tailing for basic quinolines.[1][2][3] You must suppress ionization or use ion-pairing.[1][2][3]

Recommended Method:

-

Column: C18 (Octadecyl) or Phenyl-Hexyl (exploits pi-pi interactions).[1][2]

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.[1][2][3]0) — Basic pH keeps quinolines neutral, increasing retention and hydrophobic selectivity.[3]

-

Gradient: 40% B to 80% B over 20 minutes.

-

Rationale: At pH 10, both species are uncharged.[1][2][3] The 7-isopropyl group is more accessible to the C18 chains than the 5-isopropyl group (shielded by the peri-position), resulting in slightly different retention times.

Part 4: Visualizing the Logic

Diagram 1: Synthesis & Contamination Pathway

This diagram illustrates why the mixture exists and the steric logic governing the separation.[3]

Caption: The Skraup synthesis yields a mixture due to two available ortho-cyclization sites. The 7-isomer dominates due to lower steric hindrance.[1]

Diagram 2: Troubleshooting Workflow

Caption: Decision matrix for selecting between crystallization (bulk) and chromatography (polishing).

References

-

Manske, R. H. F., & Kulka, M. (1953).[1][3][4] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59. Link[1][2][3]

-

BenchChem Technical Support. (2025). Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem Technical Guides. Link[3]

-

Vigon International. (2020).[1][2][3] Safety Data Sheet: Isopropyl Quinoline. Vigon Regulatory Documents. Link

-

PubChem. (2025).[1][2][3] 5-Isopropylquinoline (CID 21354843) & 8-Isopropylquinoline (CID 80933) Data.[1][2] National Library of Medicine.[1][2][3] Link[3]

-

Potts, K. T. (1984).[1][2][3] Comprehensive Heterocyclic Chemistry. Pergamon Press.[1][2][3] (General reference for quinoline physical properties and salt formation).

Sources

Purification of 7-isopropylquinoline by column chromatography

Technical Support Ticket #8492: Purification of 7-Isopropylquinoline Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Process Bottleneck)

Executive Summary

The purification of 7-isopropylquinoline presents two distinct chemical challenges that often lead to method failure:

-

The "Silanol" Effect (Tailing): The basic nitrogen (pKa ~5.16) interacts with acidic silanol groups on standard silica gel, causing peak broadening and co-elution.

-

The "Skraup" Byproduct (Regioisomerism): Synthesis (typically Skraup or Friedländer) invariably produces the 5-isopropylquinoline isomer. These regioisomers possess nearly identical dipole moments, making separation on standard normal phase silica difficult without precise mobile phase engineering.

This guide provides a self-validating protocol to resolve these issues, moving from mobile phase modification to gradient optimization.

Module 1: Eliminating Peak Tailing (The Mobile Phase)

The Issue: Users often report "streaking" on TLC plates or broad, asymmetrical peaks on the column. This is not a loading issue; it is a chemical incompatibility.

The Mechanism:

Standard silica gel (

The Solution: Mobile Phase Basification You must neutralize the silica surface before and during the run.

Protocol 1.1: The "Buffered" Solvent System Do not simply add base to the bottle. Follow this sequence to ensure reproducibility:

-

Select Base: Triethylamine (TEA) is preferred over Ammonia (

) for alkylquinolines due to its compatibility with Hexane/Ethyl Acetate systems. -

Concentration: 1.0% v/v is the saturation point for silica surface modification.

-

Preparation:

-

Prepare your non-polar solvent (e.g., Hexane) with 1% TEA.

-

Prepare your polar solvent (e.g., Ethyl Acetate) with 1% TEA.

-

Crucial Step: Flush the column with 2 column volumes (CV) of the 1% TEA/Hexane starting solvent before loading the sample. This "deactivates" the silica.[1]

-

Technical Note: Failure to pre-equilibrate the column results in the base being adsorbed by the top 10% of the silica, leaving the rest of the column acidic and causing the band to "tighten" at the top and "tail" at the bottom.

Module 2: Separating the Isomers (5- vs 7-Isopropylquinoline)

The Issue: The 5-isomer (impurity) and 7-isomer (product) often co-elute.

The Mechanism:

Both isomers are lipophilic bases. The steric bulk of the isopropyl group at position 7 vs. position 5 alters the solvation shell slightly, but the

The Solution: High-Efficiency Loading & Shallow Gradients Standard flash chromatography loading (1:20 ratio) will fail. You must switch to High-Resolution Mode .

Protocol 2.1: The "Shallow Gradient" Method

| Parameter | Standard Protocol (Fail) | Isomer Resolution Protocol (Pass) |

| Silica:Sample Ratio | 20:1 | 50:1 to 100:1 (Critical) |

| Mobile Phase | Hexane / EtOAc (0 | Hexane / EtOAc (+1% TEA) |

| Gradient Slope | 5% increase per CV | 1% increase per CV |

| Flow Rate | Optimized for speed | Optimized for HETP (slower) |

Step-by-Step Workflow:

-

TLC Optimization: Run TLC in 90:10 Hexane:EtOAc (+1% TEA).

-

Target: Product Rf should be ~0.25. If Rf > 0.3, reduce EtOAc.

-

Observation: If the 5- and 7-isomers appear as a figure-8 spot, the column can separate them only if the loading is low.

-

-

Dry Loading: Dissolve the crude oil in DCM, add silica (1:1 mass ratio), and evaporate to dryness. Load this powder. Liquid loading causes band broadening that destroys isomer resolution.

-

The Run:

-

Hold at 100% Hexane (+TEA) for 2 CV.

-

Ramp to 5% EtOAc (+TEA) over 5 CV.

-

Hold isocratic at the % where the product begins to elute.

-

Module 3: Post-Run Workup (Removing TEA)

The Issue: The purified product is an oil that smells of fish (TEA), or it solidifies into a sticky gum.

The Solution: TEA (b.p. 89°C) is difficult to remove by rotovap alone because it forms salts with trace silica dissolved in the fraction.

Protocol 3.1: The Azeotropic Removal

-

Pool fractions containing pure 7-isopropylquinoline.

-

Add Toluene (approx. equal volume to your product).

-

Evaporate.[2] Toluene forms an azeotrope with TEA, helping to drag it off.

-

Alternative (If purity is critical): Dissolve product in DCM, wash once with saturated

(removes silica salts), dry over

Troubleshooting & Logic Flow

The following diagram illustrates the decision-making process for purifying basic heterocycles.

Figure 1: Decision logic for the purification of basic quinoline derivatives, addressing silanol interactions and isomer resolution.

Frequently Asked Questions (FAQs)

Q: Can I use Ammonia instead of Triethylamine? A: Yes, but with a caveat. Ammonia is often used as "Ammoniated Methanol" in DCM gradients. For 7-isopropylquinoline, which is lipophilic, a Hexane/Ethyl Acetate gradient is superior for isomer separation. Ammonia is not miscible with Hexane. Therefore, Triethylamine is the mandatory modifier for Hexane-based systems.

Q: My product is turning red/brown on the column. Why? A: Quinolines are susceptible to oxidation to N-oxides, especially on active surfaces like silica or alumina.

-

Fix: Flush the column with Nitrogen gas before running.

-

Fix: Ensure your solvents are not containing peroxides (common in old Ethyl Acetate or Ethers).

Q: I see three spots. What is the third one? A:

-

Top Spot: Unreacted aniline (starting material).

-

Middle Spots: 7-isopropylquinoline and 5-isopropylquinoline (Isomers).

-

Baseline Spot: Quinoline N-oxide or polymerized tars (Skraup byproducts). Note: The 7-isomer is typically the major product and slightly less polar (higher Rf) than the 5-isomer due to less steric hindrance around the nitrogen, though this is solvent-dependent.

References

-

BenchChem Technical Support. (2025).[3] Thin-Layer Chromatography (TLC) for Quinoline Compounds: Troubleshooting Tailing. Retrieved from

-

Pharma Growth Hub. (2023). The Role of Triethylamine in Mitigating Peak Tailing of Basic Compounds in Chromatography.[4][5] Retrieved from

-

Organic Syntheses. (1941).[6] Quinoline Synthesis via Skraup Reaction (Methodology for Isomer Generation). Collective Volume 1, p. 478.[6][7] Retrieved from [7]

-

Phenomenex Technical Notes. (2024). Overcoming Peak Tailing of Basic Analytes on Silica. Retrieved from

-

University of Rochester. (2024). Tips for Flash Column Chromatography: Deactivating Silica for Basic Compounds. Retrieved from

Sources

- 1. Chromatography [chem.rochester.edu]

- 2. Purification [chem.rochester.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pharmagrowthhub.com [pharmagrowthhub.com]

- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. elearning.uniroma1.it [elearning.uniroma1.it]

Technical Support Center: Improving Yield in 7-Isopropylquinoline Synthesis

Welcome to the technical support center for the synthesis of 7-isopropylquinoline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of quinoline synthesis.

Frequently Asked Questions (FAQs)

This section provides quick answers to common problems encountered during the synthesis of 7-isopropylquinoline and related structures.

Q1: My reaction yield is significantly lower than expected. What's the most common culprit?

Low yields in quinoline syntheses, such as the Skraup or Friedländer methods, often stem from a few key areas: suboptimal reaction conditions (temperature, time), poor reagent purity, or the formation of side products.[1] For instance, the classic Skraup synthesis is notoriously exothermic and can lead to tar formation if not properly controlled.[2][3] Similarly, in the Friedländer synthesis, side reactions like the self-condensation of ketone starting materials can drastically reduce the yield of the desired quinoline.[4][5]

Q2: My Skraup reaction is extremely vigorous and turning black, producing mostly tar. Is this normal and how can I control it?

While the Skraup synthesis is known to be a vigorous, exothermic reaction, excessive tar formation indicates it is not well-controlled.[2][6] This is often caused by localized overheating during the initial dehydration of glycerol to acrolein.[7] The most effective way to manage this is by using a moderator, such as ferrous sulfate (FeSO₄), which helps to ensure the reaction proceeds smoothly over a longer period.[2][3] Gradual heating and immediate removal of the heat source once the reaction self-sustains are also critical control measures.[3][8]

Q3: I'm attempting a Friedländer synthesis. What is the most critical factor for success?

The choice of catalyst is paramount in a Friedländer synthesis.[4] While traditional methods use strong acids or bases, these can promote side reactions.[5] Modern approaches often use milder and more efficient catalysts.[4] Furthermore, ensuring your 2-aminoaryl ketone (or aldehyde) and the active methylene compound are of high purity is essential, as impurities can inhibit the catalyst or introduce competing reactions.[5]

Q4: How do substituents on my starting aniline affect the Skraup synthesis yield?

Substituents on the aniline ring play a significant role. Electron-donating groups (like alkyl groups) generally enhance the nucleophilicity of the aniline, which can favor the reaction and lead to higher yields.[8] Conversely, strong electron-withdrawing groups can deactivate the aromatic ring, making the critical cyclization step more difficult and often resulting in lower yields.[8] For the synthesis of 7-isopropylquinoline, the starting material would be 3-isopropylaniline, where the isopropyl group is electron-donating.

In-Depth Troubleshooting Guides

This section provides detailed, stage-specific guidance for identifying and resolving issues in your synthesis workflow.

Guide 1: Starting Material and Reagent Integrity

The quality of your inputs directly dictates the quality and yield of your output.

| Problem | Probable Cause | Recommended Solution & Explanation |

| Low or No Product Formation | Contaminated or Wet Reagents: Water can interfere with acid-catalyzed reactions.[5] For the Skraup synthesis, using anhydrous glycerol is important as water can hinder the initial dehydration step to acrolein.[8] | Action: Use high-purity, anhydrous reagents. Dry solvents if necessary. Rationale: Eliminating water prevents the quenching of acid catalysts and avoids side reactions, ensuring the primary reaction pathway is favored. |

| Inconsistent Results | Impure Starting Aniline/Ketone: Impurities in the starting materials (e.g., 3-isopropylaniline or the corresponding 2-aminoaryl ketone) can introduce competing side reactions or inhibit the catalyst. | Action: Verify the purity of starting materials via NMR or GC-MS. Purify by distillation or recrystallization if needed. Rationale: Pure reagents ensure that the reaction proceeds cleanly towards the desired product without the formation of difficult-to-remove impurities. |

Guide 2: Optimizing Reaction Conditions (A Focus on Skraup & Friedländer Syntheses)

Fine-tuning reaction parameters is crucial for maximizing yield and minimizing byproducts.

Case Study: The Skraup Synthesis

The Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent.[6]

| Problem | Probable Cause | Recommended Solution & Explanation |

| Violent, Uncontrolled Reaction & Tar Formation | Runaway Exothermic Reaction: The dehydration of glycerol is highly exothermic and can proceed too quickly if not moderated.[2][7] | Action: Add ferrous sulfate (FeSO₄) as a moderator before adding sulfuric acid.[3] Apply heat gently to initiate and remove it once reflux begins. Rationale: FeSO₄ smooths the reaction rate, preventing a sudden, violent exotherm that leads to polymerization and tar formation.[2] |

| Low Yield of Quinoline | Inefficient Oxidation: The final step requires the oxidation of the 1,2-dihydroquinoline intermediate.[7] | Action: Ensure an appropriate oxidizing agent (e.g., nitrobenzene corresponding to the starting aniline, or arsenic acid) is used in the correct stoichiometric amount.[6] Rationale: Incomplete oxidation will leave the dihydroquinoline in the reaction mixture, reducing the final yield of the aromatic product. |

Case Study: The Friedländer Synthesis

The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][9]

| Problem | Probable Cause | Recommended Solution & Explanation |

| Low Conversion/Yield | Suboptimal Catalyst or Conditions: The choice of catalyst and reaction medium is critical.[4] Harsh conditions can cause degradation. | Action: Screen different catalysts. Modern, milder options include p-toluenesulfonic acid (p-TsOH) or molecular iodine.[5][10] Consider alternative solvents or even solvent-free conditions with microwave irradiation, which can dramatically reduce reaction times and improve yields.[4][9] |

| Formation of Side Products | Self-Condensation: Under basic conditions, the ketone starting material can undergo self-aldol condensation, competing with the desired reaction.[5] | Action: Slowly add the ketone to the reaction mixture. Alternatively, switch to an acid catalyst to prevent the base-catalyzed side reaction. Rationale: Controlling the concentration of the ketone or changing the pH of the reaction medium can kinetically disfavor the self-condensation pathway. |

Guide 3: Work-up and Purification Challenges

Properly isolating your product is just as important as synthesizing it. A poor work-up can significantly lower your isolated yield.[1]

| Problem | Probable Cause | Recommended Solution & Explanation |

| Low Isolated Yield from Skraup Reaction | Product Trapped in Tar: The basic quinoline product can be difficult to separate from the viscous, tarry, acidic reaction mixture. | Action: After cooling, carefully dilute the reaction mixture with water, make it strongly basic with NaOH, and then perform steam distillation.[3][8] Rationale: Basification liberates the free quinoline base. Steam distillation is highly effective for separating volatile products like quinoline from non-volatile tars.[3] |

| Product Loss During Column Chromatography | Acidic Silica Gel: Quinolines are basic compounds and can strongly adsorb to or degrade on standard acidic silica gel, leading to streaking and poor recovery. | Action: Deactivate the silica gel by preparing a slurry in an eluent containing 1% triethylamine (NEt₃) before packing the column.[8] Rationale: The triethylamine neutralizes the acidic sites on the silica surface, allowing the basic quinoline product to elute cleanly without irreversible adsorption or degradation. |

Visualized Troubleshooting Workflow

The following flowchart provides a systematic approach to diagnosing low-yield issues in a typical quinoline synthesis.

Caption: A logical workflow for troubleshooting low-yield quinoline synthesis.

References

-

Troubleshooting low yield in Friedländer synthesis of quinolines. 4

-

Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. 1

-

Optimizing reaction conditions for Friedländer quinoline synthesis. 5

-

Troubleshooting Guide: Quinoline-Carboxamide Stability. 11

-

Technical Support Center: Optimizing Quinoline Synthesis. 8

-

Synthesis, Reactions and Medicinal Uses of Quinoline.

-

The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals. 2

-

Ruthenium‐Catalyzed Synthesis of α‐Alkylated Ketones and Quinolines in an Aqueous Medium via a Hydrogen‐Borrowing Strategy Using Ketones and Alcohols.

-

troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. 12

-

Optimization of reaction conditions for quinolone synthesis. 13

-

Skraup reaction.

-

synthesis of quinoline derivatives and its applications.

-

Technical Support Center: Optimizing Quinolinone Synthesis. 14

-

A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.

-

The Skraup Synthesis of Quinolines.

-

Friedländer Quinoline Synthesis.

-

Friedländer Synthesis.

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Application of Isopropylquinoline in Organic Synthesis: Detailed Notes and Protocols. 15

-

Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.

-

Preparation and Properties of Quinoline.

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

-

An In-Depth Technical Guide to (1-methylethyl)-quinoline: Structure, Properties, Synthesis, and Biological Significance. 16

-

Process for preparing quinoline bases.

-

Skraup reaction process for synthesizing quinolones.

-

The Skraup Synthesis of Quinolines.

-

Recent Advances in Metal-Free Quinoline Synthesis.

-

Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters.

-

Purification of isoquinoline.

-

Identification of common byproducts in quinoline synthesis. 3

-

6-isoPropylquinoline.

-

Isopropyl Quinoline.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Skraup reaction - Wikipedia [en.wikipedia.org]

- 7. uop.edu.pk [uop.edu.pk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jk-sci.com [jk-sci.com]

- 10. iipseries.org [iipseries.org]

- 11. pdf.smolecule.com [pdf.smolecule.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

A Comparative Guide to the Infrared Spectroscopic Identification of 7-Isopropylquinoline

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of molecular structure is paramount. In the realm of heterocyclic compounds, quinoline and its derivatives are of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. This guide provides an in-depth technical comparison for the identification of a specific isomer, 7-isopropylquinoline, using Fourier-Transform Infrared (FTIR) spectroscopy.

This document moves beyond a simple listing of peaks. It deconstructs the vibrational contributions of the quinoline core and the isopropyl substituent, synthesizes a predicted spectrum for the target molecule, and compares it against logical alternatives. By explaining the causality behind spectral features, particularly in the diagnostic fingerprint region, this guide equips the analyst with the expertise to differentiate 7-isopropylquinoline from its isomers and related compounds with confidence.

Part 1: Deconstructing the Spectrum - The Quinoline Core

The foundational structure is quinoline (C₉H₇N), a bicyclic aromatic heterocycle. Its IR spectrum is characterized by vibrations arising from both the benzene and pyridine rings. Understanding these fundamental peaks is the first step in identifying any substituted derivative.

The primary vibrations of the quinoline ring system are well-documented.[1][2] Key absorptions include aromatic C-H stretching, aromatic C=C and C=N ring stretching, and a complex series of C-H in-plane and out-of-plane bending vibrations in the fingerprint region.

Table 1: Characteristic IR Absorption Bands of Unsubstituted Quinoline

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching (ν C-H) |

| 1630-1570 | Medium-Strong | Aromatic C=C and C=N Ring Stretching (ν C=C, ν C=N)[1] |

| 1500-1400 | Medium-Strong | Aromatic C=C Ring Stretching (ν C=C)[3] |

| 850-740 | Strong | C-H Out-of-Plane Bending (γ C-H)[1] |

Note: Peak positions can shift slightly based on the sample phase (e.g., solid, liquid, gas) and solvent used.[2]

Part 2: Deconstructing the Spectrum - The Isopropyl Substituent

The second component is the isopropyl group [-CH(CH₃)₂]. Its vibrational signature is primarily due to aliphatic C-H bonds. We can use isopropylbenzene (cumene) as a model compound to understand these characteristic absorptions.[4]

The most telling features of an isopropyl group are the aliphatic C-H stretches just below 3000 cm⁻¹ and a distinctive "doublet" or split peak in the C-H bending region, which arises from the symmetric and asymmetric bending of the two methyl groups.

Table 2: Characteristic IR Absorption Bands of an Isopropyl Group (from Isopropylbenzene)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2980-2950 | Strong | Asymmetric Aliphatic C-H Stretching (νₐₛ CH₃) |

| 2880-2860 | Medium | Symmetric Aliphatic C-H Stretching (νₛ CH₃, ν CH) |

| ~1465 | Medium | Asymmetric C-H Bending (δₐₛ CH₃) |

| ~1385 & ~1370 | Medium | Symmetric C-H Bending (δₛ CH₃) - "Isopropyl Doublet" |

Part 3: Synthesizing the Spectrum of 7-Isopropylquinoline - A Comparative Analysis

By combining the features of the quinoline core and the isopropyl substituent, we can predict the IR spectrum of 7-isopropylquinoline. The resulting spectrum will be a composite, exhibiting peaks from both moieties. However, the true power of IR spectroscopy in this context lies in its ability to distinguish between isomers, such as 6-, 7-, and 8-isopropylquinoline. This differentiation is primarily achieved by analyzing the C-H out-of-plane (oop) bending region (900-675 cm⁻¹).[3]

The pattern of strong absorptions in this region is highly dependent on the number of adjacent hydrogen atoms remaining on the aromatic rings.[3][5] For 7-isopropylquinoline, the substitution pattern leaves:

-

On the Benzene-fused Ring: An isolated hydrogen at C-5 and another at C-8.

-

On the Pyridine Ring: Two adjacent hydrogens at C-2 and C-3, and one at C-4. This is a more complex pattern than simple substituted benzenes, but we can draw parallels from naphthalene substitution studies.[6] The presence of multiple adjacent and isolated hydrogens will result in a complex but characteristic series of bands in the oop region.

Table 3: Comparative Analysis of Predicted IR Peaks for 7-Isopropylquinoline

| Vibrational Origin | Quinoline (Reference) | Isopropylbenzene (Reference) | Predicted 7-Isopropylquinoline | Justification for Identification |

| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | Presence of the aromatic quinoline core. |

| Aliphatic C-H Stretch | N/A | 2980-2860 cm⁻¹ | 2980-2860 cm⁻¹ | Key Indicator: Confirms the presence of a saturated alkyl (isopropyl) group. |

| Aromatic Ring Stretch | 1630-1570 cm⁻¹ | 1600, 1500 cm⁻¹ | ~1620, ~1580, ~1500 cm⁻¹ | Confirms the aromatic system. Shifts are expected due to substituent effects. |

| Isopropyl C-H Bend | N/A | ~1385 & ~1370 cm⁻¹ | ~1385 & ~1370 cm⁻¹ | Key Indicator: The characteristic doublet is strong evidence for an isopropyl group. |

| C-H Out-of-Plane Bend | ~850-740 cm⁻¹ | ~770-730 & ~690 cm⁻¹ (Mono-subst.) | Complex pattern in ~850-700 cm⁻¹ region | Key Differentiator: The specific pattern in this region distinguishes it from other isomers (e.g., 6- or 8-substituted). Expect bands corresponding to isolated and adjacent hydrogens. |

Part 4: Experimental Protocol for High-Integrity IR Spectrum Acquisition

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) is a modern, convenient technique for liquid samples.

Methodology: FTIR-ATR Analysis of Liquid Samples

-

Instrument Preparation:

-

Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Verify that the sample compartment is clean and dry.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Ensure the solvent has fully evaporated.

-

Acquire a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the ATR crystal itself, and will be automatically subtracted from the sample spectrum. A typical setting is 16 or 32 co-added scans at a resolution of 4 cm⁻¹.[7]

-

-

Sample Analysis:

-

Place a single drop of the 7-isopropylquinoline sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

-

-

Data Processing and Cleaning:

-

The instrument software will generate the final spectrum, typically plotted as % Transmittance or Absorbance vs. Wavenumber (cm⁻¹).

-

After analysis, thoroughly clean the ATR crystal with the appropriate solvent to prevent cross-contamination.

-

This self-validating protocol ensures that any observed peaks are from the sample itself, not from atmospheric interference or residual contaminants.

Part 5: Data Interpretation Workflow

A logical workflow is critical for accurate identification. The following diagram outlines the decision-making process for an analyst interpreting an unknown spectrum suspected to be an isopropylquinoline isomer.

Sources

- 1. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. connectsci.au [connectsci.au]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Differentiating 7-Isopropylquinoline and 8-Isopropylquinoline Using Spectroscopic Techniques

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of chemical entities. Isopropylquinolines, for instance, are important scaffolds in medicinal chemistry, and the precise location of the isopropyl group on the quinoline core can significantly alter the molecule's biological activity and pharmacokinetic properties. This guide provides an in-depth comparison of the spectral differences between 7-isopropylquinoline and 8-isopropylquinoline, offering a robust framework for their differentiation using common spectroscopic techniques.

This guide is structured to provide not just the data, but the underlying principles that govern the observed spectral differences. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Infrared (IR) Spectroscopy. For each technique, we will explore the theoretical basis for the expected differences, present comparative data, and provide detailed experimental protocols.

The Structural Nuances: 7- vs. 8-Isopropylquinoline

The key to differentiating these isomers lies in understanding how the position of the isopropyl group influences the electronic and steric environment of the quinoline ring system. In 7-isopropylquinoline, the substituent is on the benzene ring, relatively distant from the nitrogen-containing pyridine ring. In contrast, the isopropyl group in 8-isopropylquinoline is in the peri position, in close proximity to the nitrogen atom and the C1 of the quinoline system. This steric hindrance and electronic interaction in the 8-isomer are the primary drivers of the spectral differences we will observe.

Figure 1: Molecular structures of 7-isopropylquinoline and 8-isopropylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Isomers

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed fingerprint of the molecule.

¹H NMR Spectroscopy: Probing the Proton Environments

The proton NMR spectra of 7- and 8-isopropylquinoline are expected to show distinct differences, particularly in the aromatic region and for the protons of the isopropyl group.

Theoretical Considerations:

-

Aromatic Protons: The protons on the quinoline ring will exhibit different chemical shifts and coupling patterns due to the varying electron-donating and steric effects of the isopropyl group. In the 8-isomer, the proximity of the bulky isopropyl group to the H2 proton of the pyridine ring is likely to cause a significant downfield shift for H2 due to steric compression (a phenomenon known as the "peri effect").

-

Isopropyl Protons: The methine proton (-CH) of the isopropyl group in the 8-isomer will be more deshielded and likely appear at a higher chemical shift compared to the 7-isomer. This is due to the anisotropic effect of the quinoline ring system and the influence of the nearby nitrogen atom.

Comparative ¹H NMR Data (Predicted in CDCl₃):

| Proton | 7-Isopropylquinoline (Predicted δ, ppm) | 8-Isopropylquinoline (Predicted δ, ppm) | Key Differentiator |

| H-2 | ~8.8 | ~8.9 | Downfield shift in 8-isomer |

| H-3 | ~7.3 | ~7.4 | |

| H-4 | ~8.0 | ~8.1 | |

| H-5 | ~7.9 | ~7.7 | |

| H-6 | ~7.6 | ~7.4 | |

| H-8/H-7 | Singlet/~7.8 | Doublet/~7.5 | Different multiplicity and chemical shift |

| Isopropyl-CH | ~3.1 | ~3.6 | Significant downfield shift in 8-isomer |

| Isopropyl-CH₃ | ~1.3 (d) | ~1.4 (d) |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the isopropylquinoline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 0-12 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

Figure 2: Workflow for NMR analysis of isopropylquinoline isomers.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will provide complementary information, with the chemical shifts of the carbon atoms being sensitive to the substitution pattern.

Theoretical Considerations:

-

Quinoline Carbons: The carbon atoms of the quinoline ring, especially those in the vicinity of the isopropyl group, will show noticeable differences in their chemical shifts. The C8 carbon in 8-isopropylquinoline will be significantly shielded compared to the unsubstituted quinoline due to the gamma-gauche effect of the isopropyl group. Conversely, the C7 carbon in 7-isopropylquinoline will be deshielded.

-

Isopropyl Carbons: The chemical shifts of the isopropyl carbons will also be informative.

Comparative ¹³C NMR Data (Predicted in CDCl₃):

| Carbon | 7-Isopropylquinoline (Predicted δ, ppm) | 8-Isopropylquinoline (Predicted δ, ppm) | Key Differentiator |

| C-2 | ~150 | ~149 | |

| C-3 | ~121 | ~121 | |

| C-4 | ~136 | ~136 | |

| C-4a | ~128 | ~127 | |

| C-5 | ~129 | ~129 | |

| C-6 | ~126 | ~126 | |

| C-7 | ~148 | ~126 | Significant deshielding in 7-isomer |

| C-8 | ~127 | ~146 | Significant deshielding in 8-isomer |

| C-8a | ~148 | ~147 | |

| Isopropyl-CH | ~34 | ~29 | Shielding in 8-isomer |

| Isopropyl-CH₃ | ~24 | ~23 |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): 0-160 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers have the same molecular weight (171.24 g/mol ), their fragmentation patterns under electron ionization (EI) can differ.

Theoretical Considerations:

The primary fragmentation pathway for alkyl-substituted quinolines is often the loss of an alkyl radical. The stability of the resulting carbocation will influence the abundance of the fragment ions.

-

7-Isopropylquinoline: The loss of a methyl radical (•CH₃) to form a stable benzylic-type cation at m/z 156 is expected to be a major fragmentation pathway. Subsequent loss of acetylene (C₂H₂) can lead to a fragment at m/z 130.

-